N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Description
This compound features a pyrazole-5-carboxamide core substituted with 1,3-dimethyl groups, linked to a 6-chloro-1,3-benzothiazol-2-yl moiety and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5OS.ClH/c1-5-24(6-2)9-10-25(18(26)16-11-13(3)22-23(16)4)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFFTKBMACSWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC(=NN3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the benzothiazole intermediate with hydrazine and an appropriate diketone.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group is attached through a nucleophilic substitution reaction using diethylamine and an appropriate alkylating agent.
Final Coupling and Hydrochloride Formation: The final coupling step involves reacting the intermediate with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid chloride, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Diethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways and exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
Target Compound
- Core : 1,3-dimethyl-1H-pyrazole-5-carboxamide.
- Substituents: 6-Chloro-1,3-benzothiazol-2-yl group (electron-withdrawing, enhances binding affinity). Diethylaminoethyl side chain (basic, improves membrane permeability).
- Salt Form : Hydrochloride (improves aqueous solubility).
Key Analogs (Table 1):
Physicochemical Properties
- Melting Points : Pyrazole derivatives (e.g., 3a–3p) exhibit melting points between 123–183°C, influenced by aryl substituents and crystallinity . The target compound’s hydrochloride salt likely exceeds 200°C due to ionic interactions.
- Solubility : Hydrochloride salts (target and compound) show enhanced water solubility compared to neutral analogs (e.g., 3a or benzodioxole derivative in ).
- Lipophilicity: The diethylaminoethyl group increases logP relative to dimethylaminoethyl () or non-aminated analogs.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structural Formula
The compound's structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 422.92 g/mol |
| CAS Number | 1216993-54-2 |
| Solubility | Soluble in DMSO and methanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzyme activities and modulate receptor signaling pathways, which could have implications in various therapeutic areas, including oncology and neurology.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated the compound's ability to induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Initial assays indicate that the compound may possess antimicrobial activity against certain bacterial strains.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of the compound:
- Cell Viability Assays : Using MTT assays, researchers found that the compound significantly reduced cell viability in various cancer cell lines at concentrations ranging from 10 to 50 µM.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis rates compared to control groups.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of the compound on human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell proliferation with IC50 values calculated at approximately 25 µM. Further analysis showed that the compound activated caspase pathways, leading to programmed cell death .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound against oxidative stress in SH-SY5Y neuroblastoma cells. Results indicated that pre-treatment with the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
